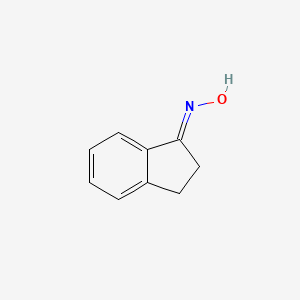

1-Indanone oxime

Description

Structure

3D Structure

Properties

CAS No. |

68253-35-0 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(NE)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9+ |

InChI Key |

ATEGUFMEFAGONB-MDZDMXLPSA-N |

SMILES |

C1CC(=NO)C2=CC=CC=C21 |

Isomeric SMILES |

C1C/C(=N\O)/C2=CC=CC=C21 |

Canonical SMILES |

C1CC(=NO)C2=CC=CC=C21 |

Other CAS No. |

3349-60-8 68253-35-0 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Indanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-indanone oxime, a key intermediate in the synthesis of various biologically active compounds.[1] A detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering insights into its structural features. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of 1-indanone and its derivatives.

Introduction: The Significance of 1-Indanone Oxime

1-Indanone and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The conversion of 1-indanone to its oxime is a critical synthetic step, often leading to the production of amines and other functionalized molecules.[2] Accurate and thorough characterization of 1-indanone oxime is paramount to ensure the identity, purity, and stereochemistry of the compound, which are critical parameters in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule. This guide delves into the theoretical underpinnings and practical interpretation of the spectroscopic data of 1-indanone oxime.

Molecular Structure and Isomerism

1-Indanone oxime (C₉H₉NO, Molecular Weight: 147.17 g/mol ) can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond.[2][3][4] The orientation of the hydroxyl group relative to the indanone ring system defines these isomers and significantly influences their spectroscopic properties.

Caption: Molecular structures of (E)- and (Z)-1-indanone oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-indanone oxime, both ¹H and ¹³C NMR provide diagnostic signals that allow for unambiguous identification and differentiation of the (E) and (Z) isomers.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of 1-indanone oxime is outlined below:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 1-indanone oxime sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 12-15 ppm.

-

Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220-240 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-indanone oxime typically displays signals for the aromatic protons, the two methylene groups of the five-membered ring, and the hydroxyl proton of the oxime. The chemical shift of the hydroxyl proton is a key diagnostic feature and is often observed as a broad singlet that is exchangeable with D₂O.[5]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for (E)- and (Z)-1-Indanone Oxime in CDCl₃. [6]

| Proton Assignment | (E)-Isomer | (Z)-Isomer | Multiplicity |

| -OH | 8.79 | 8.35 | br s |

| Aromatic-H | 7.67 | 8.43 | d |

| Aromatic-H | 7.22-7.36 | 7.25-7.39 | m |

| -CH₂- (Position 2) | 2.96-3.00 | 2.83-2.87 | m |

| -CH₂- (Position 3) | 3.05-3.08 | 3.05-3.09 | m |

br s = broad singlet, d = doublet, m = multiplet

The downfield shift of the aromatic proton ortho to the C=N group in the (Z)-isomer (8.43 ppm) compared to the (E)-isomer (7.67 ppm) is a significant distinguishing feature, arising from the anisotropic effect of the nearby hydroxyl group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of the C=N carbon is particularly diagnostic.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for (E)- and (Z)-1-Indanone Oxime in CDCl₃. [6]

| Carbon Assignment | (E)-Isomer | (Z)-Isomer |

| C=N-OH | 164.26 | 160.74 |

| Quaternary Aromatic C | 148.63, 136.16 | 149.60, 133.87 |

| Aromatic CH | 130.63, 127.22, 125.83, 121.76 | 131.24, 129.80, 127.02, 125.70 |

| -CH₂- (Position 2) | 26.13 | 28.88 |

| -CH₂- (Position 3) | 28.73 | 29.08 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-indanone oxime is characterized by the presence of key absorption bands corresponding to the O-H, C=N, and C-H bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty sample compartment or the KBr matrix, which is then automatically subtracted from the sample spectrum.

-

IR Spectral Data and Interpretation

The characteristic IR absorption bands for oximes include a broad O-H stretching vibration and a C=N stretching vibration.[5]

Table 3: Key IR Absorption Bands (cm⁻¹) for 1-Indanone Oxime. [6]

| Vibrational Mode | (E)-Isomer | (Z)-Isomer | Intensity |

| O-H stretch | 3178 | 3200 | Broad, Medium |

| Aromatic C-H stretch | 3063 | 3075 | Medium |

| Aliphatic C-H stretch | 2850 | 2884 | Medium |

| C=N stretch | 1655 | 1662 | Medium |

| C=C stretch (aromatic) | 1480, 1456 | 1462, 1442 | Medium-Strong |

The broadness of the O-H stretch is indicative of hydrogen bonding, which is expected for oximes in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is recorded as a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

A key fragmentation pathway for oximes is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the oxime nitrogen followed by cleavage of the beta-bond.

Caption: Proposed mass spectrometry fragmentation pathway for 1-indanone oxime.

Predicted Fragmentation Pattern:

-

m/z 147 (M⁺): The molecular ion.

-

m/z 130: Loss of a hydroxyl radical (·OH).

-

m/z 129: Loss of a water molecule (H₂O).

-

m/z 117: Loss of a nitric oxide radical (·NO).

-

m/z 91: A common fragment in aromatic compounds, corresponding to the stable tropylium ion.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of 1-indanone oxime. The distinct NMR signals for the (E) and (Z) isomers allow for their unambiguous assignment, while IR spectroscopy confirms the presence of the key oxime functional group. The predicted mass spectral fragmentation pattern offers further structural confirmation. This guide serves as an authoritative reference for scientists, enabling confident identification and quality assessment of 1-indanone oxime in research and development settings.

References

-

MDPI. (n.d.). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]

-

PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Note 4. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-indanone oxime. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]

-

SciELO. (n.d.). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... Retrieved from [Link]

-

Molbase. (n.d.). 3349-60-8 1-INDANONE OXIME C9H9NO, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

Sources

solubility and stability of 1-Indanone oxime in common solvents

Executive Summary

1-Indanone oxime (CAS: 3349-60-8) serves as a critical pharmacophore and synthetic intermediate in the development of CNS-active agents, agrochemicals, and functionalized indane derivatives.[1] Its utility hinges on its conversion to 2-aminoindane via reduction or to lactams via the Beckmann rearrangement. However, its amphiphilic nature and susceptibility to acid-catalyzed hydrolysis present specific challenges in formulation and process chemistry.[1]

This guide provides a technical analysis of the physicochemical behavior of 1-Indanone oxime. It moves beyond static data points to establish causal relationships between solvent properties and molecular stability, providing researchers with self-validating protocols to optimize their specific workflows.[1]

Physicochemical Profile

Understanding the fundamental properties of 1-Indanone oxime is prerequisite to predicting its behavior in solution. The molecule features a lipophilic indane ring fused with a polar oxime (=N-OH) headgroup, creating an amphiphilic profile that dictates its solubility.[1]

| Property | Value / Characteristic | Technical Implication |

| Molecular Formula | C₉H₉NO | MW: 147.17 g/mol |

| Appearance | White to off-white crystalline solid | Visual indicator of purity (yellowing suggests oxidation/hydrolysis).[1] |

| Melting Point | 147–150 °C | High crystallinity implies significant lattice energy, requiring polar protic or dipolar aprotic solvents to disrupt intermolecular H-bonding for dissolution.[1] |

| pKa (Predicted) | ~11.4 (Oxime -OH) | Weakly acidic.[1] Deprotonation requires strong bases (pH > 12), enhancing solubility in aqueous alkaline media.[1] |

| LogP (Estimated) | ~2.2 – 2.5 | Moderate lipophilicity.[1] Preferentially partitions into organic phases; low aqueous solubility at neutral pH. |

Solubility Profile

Solvent Compatibility Matrix

The solubility of 1-Indanone oxime is governed by the "like dissolves like" principle, but specifically driven by the ability of the solvent to accept hydrogen bonds from the oxime hydroxyl group.[1]

-

High Solubility: Polar aprotic solvents (DMSO, DMF) and polar protic solvents (Ethanol, Methanol) disrupt the crystal lattice effectively.[1]

-

Moderate Solubility: Esters (Ethyl Acetate) and chlorinated solvents (DCM, Chloroform).[1]

-

Low Solubility: Water (neutral pH) and non-polar aliphatics (Hexanes, Pentane).[1]

Table 1: Estimated Solubility & Application Context

| Solvent Class | Representative Solvent | Solubility Potential | Primary Application |

| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Stock solutions for biological assays; reaction media for nucleophilic substitutions.[1] |

| Polar Protic | Ethanol, Methanol | High (>50 mg/mL) | Recrystallization (often with water antisolvent); TLC staining; Hydrogenation solvent.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate (20-50 mg/mL) | Extraction workups; Beckmann rearrangement (with Lewis acids).[1] |

| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | Liquid-Liquid extraction; Chromatography mobile phase.[1] |

| Aqueous | Water (pH 7) | Very Low (<1 mg/mL) | Antisolvent for precipitation; wash step in workups.[1] |

| Aliphatic | Hexanes, Heptane | Negligible | Antisolvent; washing filter cakes to remove non-polar impurities.[1] |

Protocol: Gravimetric Solubility Determination

Standardized workflow to validate solubility for your specific batch and temperature conditions.[1]

-

Preparation: Weigh ~100 mg of 1-Indanone oxime into a tared 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments, vortexing vigorously for 1 minute between additions.

-

Observation: Continue until no visible solid remains (visual limit of solubility).

-

Equilibration: If precise thermodynamic solubility is required, add excess solid to 1 mL solvent, stir for 24 hours at 25°C, filter (0.45 µm PTFE), and quantify the filtrate via HPLC (see Section 5).

-

Calculation:

Stability and Degradation Mechanisms[1]

The stability of 1-Indanone oxime is kinetically controlled. While stable as a solid at room temperature, it undergoes specific degradation pathways in solution, primarily driven by pH and temperature.[1]

Degradation Pathways

The two primary risks are Hydrolysis (reversion to ketone) and Rearrangement (conversion to amide/lactam).[1]

Figure 1: Primary chemical fate pathways for 1-Indanone oxime.

Stability Factors[1]

-

Hydrolytic Stability (pH):

-

Acidic (pH < 4): Unstable.[1] The oxime nitrogen protonates, activating the carbon-nitrogen double bond for water attack, releasing hydroxylamine and regenerating 1-Indanone.[1]

-

Neutral (pH 6-8): Stable.[1] Optimal for storage in solution.

-

Basic (pH > 10): Generally stable, though strong bases may form the oximate anion.[1]

-

-

Thermal Stability:

-

Stable up to melting point (~147°C).

-

Warning: Heating in the presence of acidic impurities (e.g., residual HCl from synthesis) can trigger an exothermic Beckmann rearrangement, potentially leading to thermal runaway in bulk processing.[1]

-

-

Photostability:

-

Indanone derivatives can absorb UV light. While oximes are relatively robust, prolonged exposure to UV may induce E/Z isomerization or radical decomposition.[1] Store in amber vials.

-

Protocol: Forced Degradation Study

Self-validating method to determine stability limits.

-

Stock Solution: Prepare 1 mg/mL 1-Indanone oxime in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Analysis: Neutralize samples and analyze via HPLC (Section 5).

-

Acceptance: Degradation >10% indicates instability under that specific condition.[1]

Analytical Methods (HPLC)[1]

To monitor solubility and stability, a robust chromatographic method is required.[1] The following conditions are derived from the compound's polarity and UV absorption profile.

Table 2: Suggested HPLC Conditions

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reversed-phase retention for moderately lipophilic analytes.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps oxime neutral/protonated to prevent peak tailing. |

| Mobile Phase B | Acetonitrile | Strong elution solvent for the indane core. |

| Gradient | 10% B to 90% B over 10 min | Ensures separation of the more polar oxime from the less polar ketone (1-Indanone). |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm | Targets the aromatic indane ring absorption. |

| Retention Order | 1-Indanone Oxime (Earlier) < 1-Indanone (Later) | The oxime (-OH) is more polar than the ketone (=O) in reversed phase.[1] |

Storage and Handling Recommendations

-

Storage: Store solid material at 2–8°C in tightly sealed containers. Protect from moisture to prevent hydrolysis over long durations.

-

Handling: Use standard PPE (gloves, goggles).[1] While not highly toxic, oximes can be irritants.[1]

-

Solution Storage: Solutions in DMSO or Ethanol are stable for weeks at -20°C. Avoid storing in acidic aqueous buffers.

References

-

Biosynth. (n.d.).[1] 1-Indanone oxime | 3349-60-8.[1][7] Retrieved from [1]

-

Organic Syntheses. (2014). Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindol-1-one via Beckmann Rearrangement. Org. Synth. 2014, 91, 247-259.[1] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 1-Indanone oxime Product Specification. Retrieved from [1][7]

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 6735, 1-Indanone. Retrieved from [1]

-

Master Organic Chemistry. (n.d.). The Beckmann Rearrangement. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. 1-INDANONE OXIME | 3349-60-8 [chemicalbook.com]

1-Indanone oxime CAS number and IUPAC nomenclature

Precision Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

1-Indanone oxime (CAS 3349-60-8) serves as a critical bicyclic scaffold in the synthesis of bioactive aminoindanes and heterocyclic pharmacophores. Unlike simple aliphatic oximes, its rigid fused-ring structure imparts unique stereochemical constraints and reactivity profiles, particularly in Beckmann rearrangements and enantioselective reductions. This guide provides a definitive technical analysis of its identity, synthesis, and application in drug development.

Part 1: Chemical Identity & Nomenclature[1]

The nomenclature for 1-indanone oxime requires precision regarding its stereochemistry. The azomethine bond (

| Parameter | Technical Specification |

| CAS Registry Number | 3349-60-8 |

| Preferred IUPAC Name | (1E)-N-hydroxy-2,3-dihydro-1H-inden-1-imine |

| Common Synonyms | 1-Indanone oxime; 2,3-Dihydro-1H-inden-1-one oxime |

| Molecular Formula | |

| Molecular Weight | 147.17 g/mol |

| SMILES | O\N=C1/CCc2ccccc12 (E-isomer) |

| InChI Key | ATEGUFMEFAGONB-MDZDMXLPSA-N |

Stereochemical Insight

While often synthesized as a mixture, the (E)-isomer predominates (approx. 7:1 ratio under standard conditions).

-

(E)-Isomer: The -OH group is trans to the benzene ring (oriented towards the aliphatic

). -

(Z)-Isomer: The -OH group is cis to the benzene ring (sterically crowded by the C7 proton).

Part 2: Synthesis & Reaction Mechanisms

Mechanistic Pathway

The formation of 1-indanone oxime proceeds via a classic nucleophilic addition-elimination reaction. The reaction is pH-sensitive; the pH must be low enough to protonate the carbonyl oxygen (activating it) but high enough to ensure hydroxylamine exists as a free nucleophile (

Optimum pH Window: 4.5 – 5.0

Figure 1: Mechanistic pathway for the condensation of 1-indanone with hydroxylamine.

Validated Experimental Protocol

Objective: Synthesis of 1-indanone oxime on a 50 mmol scale.

Reagents:

-

1-Indanone (6.6 g, 50 mmol)

-

Hydroxylamine hydrochloride (

) (4.2 g, 60 mmol) -

Sodium Acetate (

) (5.0 g, 60 mmol) or Pyridine -

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

-

Solubilization: Dissolve 1-indanone in 40 mL of ethanol in a 250 mL round-bottom flask.

-

Buffer Preparation: In a separate beaker, dissolve

and -

Addition: Add the aqueous hydroxylamine solution to the ethanolic indanone solution dropwise with stirring.

-

Reflux: Heat the mixture to reflux (

) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The oxime ( -

Workup:

-

Rotary evaporate to remove ethanol.

-

The residue will likely precipitate upon cooling. Add 50 mL ice-cold water.

-

Filter the white solid.

-

-

Purification: Recrystallize from minimal hot ethanol or methanol/water.

-

Yield Expectations: 85–95%.

-

Melting Point Check: 146–150 °C.

-

Part 3: Physicochemical Characterization[5]

Reliable identification requires comparing experimental data against established spectral libraries.

| Property | Value / Characteristic | Notes |

| Appearance | White to off-white crystalline needles | Turns yellow if trace pyridine remains |

| Melting Point | 146.5 – 150.0 °C | Sharp range indicates high purity |

| Diagnostic OH singlet disappears with | ||

| Carbonyl carbon shifts from ~206 ppm (ketone) to ~164 ppm (oxime) | ||

| Solubility | Soluble: DMSO, Methanol, EtOAc Insoluble: Water | Useful for aqueous precipitation purification |

Part 4: Applications in Drug Development[9]

1-Indanone oxime is not merely an end-product but a "pivot point" in divergent synthesis.[2] Its rigidity makes it ideal for generating conformationally restricted analogues of neurotransmitters.

Beckmann Rearrangement to Lactams

Treatment with acid catalysts (e.g., Polyphosphoric acid or

Reduction to Primary Amines

Catalytic hydrogenation (

-

Relevance: 1-Aminoindane is the core pharmacophore for Rasagiline (Azilect), an irreversible MAO-B inhibitor used in Parkinson's disease therapy.

Figure 2: Divergent synthetic utility of 1-indanone oxime in pharmaceutical chemistry.

Part 5: Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed).[4]

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store at room temperature (15-25 °C) in a tightly sealed container. Oximes can undergo slow hydrolysis back to the ketone if exposed to moisture and acid traces.

References

-

Organic Syntheses. Synthesis of 1-Indanone Oxime and Physicochemical Properties. Coll. Vol. and Annual Volumes.

-

National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 24864089, 1-Indanone oxime.

-

Sigma-Aldrich. 1-Indanone oxime Product Specification & Safety Data Sheet.

-

Santa Cruz Biotechnology. 1-Indanone oxime (CAS 3349-60-8) Technical Data.[5][2][6]

-

Jadhav, A. D., et al. An Efficient One Pot Synthesis of Oxime by Classical Method.[7] International Journal of Chemical and Physical Sciences, 2020.[7]

Sources

discovery and historical synthesis of 1-Indanone oxime

From Historical Curiosity to Pharmaceutical Keystone: A Comprehensive Synthesis and Application Guide

Executive Summary

1-Indanone oxime (CAS: 3349-60-8) represents a critical bicyclic scaffold in organic synthesis. Historically isolated during the late 19th-century exploration of cyclic ketones, it has evolved into a linchpin intermediate for two distinct pharmaceutical pathways: the reduction to 1-aminoindanes (e.g., Rasagiline) and the Beckmann rearrangement to 3,4-dihydroquinolin-2(1H)-ones (e.g., Aripiprazole precursors). This guide provides a rigorous analysis of its synthesis, mechanistic behaviors, and downstream utility, designed for the operational scientist.

Historical Genesis

The chemical lineage of 1-indanone oxime traces back to the foundational work of F. Stanley Kipping in the 1890s. While Kipping is best known for organosilicon chemistry, his early career focused on the characterization of "

In 1894 , Kipping published the seminal paper "

Core Synthesis: The Oximation Protocol

The formation of 1-indanone oxime is a classic nucleophilic addition-elimination reaction. However, yield and purity are strictly governed by pH control.

The Mechanism

The reaction between 1-indanone and hydroxylamine is pH-dependent and exhibits a bell-shaped rate profile:

-

Low pH (< 3): The amine is protonated (

), rendering it non-nucleophilic. Reaction halts. -

High pH (> 6): The carbonyl oxygen is not protonated/activated, slowing the attack.

-

Optimal pH (4.5 - 5.0): Sufficient free base (

) exists to attack the activated carbonyl.

The reaction proceeds via a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to the oxime.

Visualization: Oximation Pathway

Figure 1: The nucleophilic addition-elimination pathway for oxime formation.

Validated Experimental Protocol

Objective: Synthesis of 1-Indanone Oxime (100 mmol scale). Safety: Hydroxylamine hydrochloride is corrosive. Pyridine is toxic. Work in a fume hood.

Reagents:

-

1-Indanone: 13.2 g (100 mmol)[1]

-

Hydroxylamine Hydrochloride (

): 7.30 g (105 mmol)[1] -

Pyridine (Solvent/Base): 50 mL[1]

Step-by-Step Methodology:

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanone in pyridine.

-

Addition: Add hydroxylamine hydrochloride in a single portion.

-

Reaction: Heat the mixture to 50°C for 20–30 minutes . Note: The reaction is rapid due to the ring strain releasing energy upon

planarization. -

Workup:

-

Concentrate under reduced pressure to remove the majority of pyridine.

-

Resuspend the residue in Ethyl Acetate (300 mL) and 1M HCl (50 mL) to neutralize remaining pyridine.

-

Separate layers. Wash organic layer with 1M HCl (

mL) and Brine.[1]

-

-

Isolation: Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Water if necessary.

Validation Metrics:

The Pivotal Transformation: Beckmann Rearrangement

The industrial value of 1-indanone oxime lies in its rearrangement to 3,4-dihydro-2(1H)-quinolinone (Hydrocarbostyril). This ring expansion (5

Mechanistic Stereochemistry

The Beckmann rearrangement is stereospecific. The alkyl group anti (trans) to the hydroxyl leaving group migrates. In 1-indanone oxime, the migration of the aryl ring bond is favored over the alkyl bond due to the higher migratory aptitude of the phenyl group, leading to the lactam.

Visualization: Beckmann Rearrangement

Figure 2: The ring-expansion mechanism converting the 5-membered carbocycle to the 6-membered lactam.

Catalyst Selection Guide

The choice of catalyst dictates the yield and impurity profile.

| Catalyst System | Conditions | Yield | Notes |

| Polyphosphoric Acid (PPA) | 100–120°C | 85–90% | Classic method. Viscous, difficult workup. |

| Eaton's Reagent | 70°C | 92% | |

| Cyanuric Chloride | RT, DMF | 88% | Mild conditions, avoids strong mineral acids. |

| DCM, Reflux | 91% | Optimized for electron-deficient derivatives. |

Pharmaceutical Relevance

1-Indanone oxime serves as a divergence point for two major drug classes.

Pathway A: Reduction to 1-Aminoindane

-

Reaction: Catalytic hydrogenation (

, Pd/C) or hydride reduction ( -

Target: Rasagiline (Azilect).

-

Mechanism of Action: MAO-B inhibitor for Parkinson's disease.

-

Logic: The oxime provides the nitrogen source at the C1 position, which is subsequently functionalized with a propargyl group.

Pathway B: Rearrangement to Quinolinone

-

Reaction: Beckmann Rearrangement.

-

Target: Aripiprazole (Abilify) and Cilostazol .

-

Logic: The resulting 3,4-dihydroquinolin-2(1H)-one is a "privileged scaffold" in medicinal chemistry, mimicking the peptide bond while maintaining rigid conformational control.

Visualization: Drug Discovery Pipeline

Figure 3: Divergent synthesis pathways leading to major pharmaceutical assets.

References

-

Kipping, F. S. (1894).

-Hydrindone and its derivatives.[2][3][4] Journal of the Chemical Society, Transactions, 65, 480-504. -

Organic Syntheses. (2016). Synthesis of Tetrahydroquinoline Derivatives by the Reductive Rearrangement of Oxime Ethers. Org. Synth., 93, 1-13. (Procedure A details 1-indanone oxime synthesis).

-

Torisawa, Y., et al. (2001). Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride. Bioorganic & Medicinal Chemistry Letters, 11(6), 829-831.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76956, 1-Indanone oxime.

-

Mocci, R., et al. (2021).[1][5] The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy.[5] Green Chemistry, 23, 1-10.

Sources

Methodological & Application

1-Indanone Oxime as a Ligand in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-indanone oxime as a versatile ligand in coordination chemistry. It is designed to furnish researchers, scientists, and drug development professionals with the requisite theoretical understanding and practical protocols for the synthesis, characterization, and application of its metal complexes. This document emphasizes the underlying chemical principles and experimental causality to empower users to not only replicate the described methods but also to innovate upon them.

Introduction: The Potential of 1-Indanone Oxime in Coordination Chemistry

1-Indanone oxime, a derivative of the privileged 1-indanone scaffold, presents a compelling case for its utilization as a ligand in coordination chemistry. The 1-indanone moiety is a core structural motif in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties. The introduction of an oxime functional group (-C=N-OH) at the 1-position endows the molecule with potent coordinating capabilities, opening avenues for the development of novel metal-based compounds with unique electronic, catalytic, and biological properties.

The oxime group is a classic and well-studied coordinating agent, capable of binding to metal ions in a variety of modes. The nitrogen atom of the oxime can act as a Lewis base, donating its lone pair of electrons to a metal center. Furthermore, the hydroxyl proton can be lost, allowing the oxygen atom to also coordinate, leading to the formation of stable chelate rings. This versatility in coordination, coupled with the inherent biological relevance of the 1-indanone framework, makes 1-indanone oxime a ligand of significant interest for the design of new metallodrugs and catalysts.

Synthesis of 1-Indanone Oxime: A Foundational Protocol

The synthesis of the 1-indanone oxime ligand is a straightforward and high-yielding process, typically achieved through the condensation of 1-indanone with hydroxylamine.[1] This reaction is a cornerstone for any subsequent work involving its coordination complexes.

Protocol 2.1: Synthesis of 1-Indanone Oxime

This protocol is adapted from a robust and well-established procedure.[1]

Materials:

-

1-Indanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-indanone (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1 eq) followed by pyridine (1.1 eq). The pyridine acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the 1-indanone spot and the appearance of a new, more polar spot indicates the formation of the oxime.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-indanone oxime.

-

Purification (if necessary): The crude product is often of high purity. However, if further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Data for 1-Indanone Oxime:

| Property | Value |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Approximately 147-150 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.79 (br s, 1H, NOH), 7.67 (d, 1H), 7.36-7.22 (m, 3H), 3.08-3.05 (m, 2H), 3.00-2.96 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 164.26, 148.63, 136.16, 130.63, 127.22, 125.83, 121.76, 28.73, 26.13 |

| IR (neat, cm⁻¹) | ~3178 (O-H), ~1655 (C=N) |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Figure 1. Synthesis of 1-Indanone Oxime.

General Principles of 1-Indanone Oxime Coordination

The coordination of 1-indanone oxime to a metal center is primarily dictated by the electronic and steric properties of the oxime group. The nitrogen atom, with its lone pair of electrons, is the primary coordination site. The coordination can be further stabilized by the deprotonation of the hydroxyl group, leading to the formation of an oximato ligand which can act as a bidentate N,O-donor.

Coordination Modes of 1-Indanone Oxime:

-

Monodentate N-coordination: The ligand coordinates to the metal center solely through the nitrogen atom of the oxime group. This is common in the presence of other strongly coordinating ligands or under conditions where deprotonation of the hydroxyl group is not favored.

-

Bidentate N,O-chelation: Upon deprotonation of the hydroxyl group, the resulting oximato anion can chelate to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered ring. This mode of coordination is very common and leads to robust metal complexes.[2]

-

Bridging Coordination: The oximato group can also act as a bridge between two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other ligands in the coordination sphere.

Figure 2. Common coordination modes of 1-indanone oxime.

Synthesis and Characterization of 1-Indanone Oxime Metal Complexes: Protocols and Insights

While specific literature on the synthesis of a wide range of 1-indanone oxime metal complexes is somewhat limited, the general procedures for the synthesis of oxime-metal complexes are well-established. The following protocols are based on these general methods and can be adapted for the synthesis of complexes with various transition metals.

Protocol 4.1: General Synthesis of a Metal(II) Bis(1-indanone oximato) Complex

This protocol describes a general method for the synthesis of a neutral M(L)₂ complex, where L is the deprotonated 1-indanone oxime ligand.

Materials:

-

1-Indanone oxime

-

A metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, PdCl₂)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

-

A base (e.g., sodium hydroxide, sodium acetate, or triethylamine)

-

Stirring and heating apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Ligand Solution: Dissolve 1-indanone oxime (2.0 eq) in the chosen solvent in a round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.

-

Addition of Base: To the ligand solution, add a solution of the base (2.0 eq) in the same solvent. This will deprotonate the oxime's hydroxyl group, forming the oximato anion in situ.

-

Addition of Metal Salt: Slowly add a solution of the metal(II) salt (1.0 eq) in the same solvent to the stirred ligand-base mixture.

-

Complex Formation: A precipitate of the metal complex should form upon addition of the metal salt. The reaction mixture can be stirred at room temperature or gently heated for a period of 1-4 hours to ensure complete reaction.

-

Isolation of the Complex: After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, to remove any unreacted starting materials. Dry the complex in a desiccator or under vacuum.

Causality Behind Experimental Choices:

-

Choice of Metal Salt: The counter-ion of the metal salt can influence the solubility and crystallinity of the resulting complex. Chlorides, acetates, and nitrates are commonly used.

-

Stoichiometry: A 2:1 ligand-to-metal ratio is used to form a neutral, four-coordinate square planar or tetrahedral complex, or a six-coordinate octahedral complex if solvent molecules also coordinate.

-

Role of the Base: The base is crucial for the deprotonation of the oxime, which facilitates the formation of the more stable chelated oximato complex. The strength of the base can be adjusted depending on the acidity of the oxime and the desired reaction conditions.

Characterization of the Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the synthesized complexes.

-

Infrared (IR) Spectroscopy:

-

The disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) of the free ligand is a strong indication of deprotonation and coordination of the oxygen atom.

-

A shift in the C=N stretching frequency (typically around 1650 cm⁻¹) upon coordination provides evidence of the nitrogen atom's involvement in bonding to the metal.

-

The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to the M-N and M-O stretching vibrations.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Comparison of the UV-Vis spectrum of the complex with that of the free ligand can reveal shifts in the ligand-based π-π* and n-π* transitions upon coordination.

-

For transition metal complexes, the appearance of d-d transitions in the visible region can provide information about the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For diamagnetic complexes (e.g., with Ni(II) in a square planar geometry or with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

-

Shifts in the proton and carbon signals of the ligand upon coordination can help to identify the coordination sites.

-

-

Elemental Analysis:

-

Provides the percentage composition of C, H, and N in the complex, which is used to confirm the proposed molecular formula.

-

-

Single-Crystal X-ray Diffraction:

-

This is the most definitive method for determining the solid-state structure of a crystalline complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

-

Potential Applications in Drug Development and Catalysis

The unique combination of a biologically active indanone scaffold and a versatile coordinating oxime group makes 1-indanone oxime-metal complexes promising candidates for various applications.

5.1. As Potential Therapeutic Agents:

-

Anticancer Activity: The 1-indanone core is present in several anticancer agents. The coordination of this scaffold to a metal center can enhance its cytotoxic activity through various mechanisms, including interaction with DNA, inhibition of enzymes, or the generation of reactive oxygen species. For instance, platinum(II) and palladium(II) complexes of 1-indanone thiosemicarbazones have shown promising antileukemic activity.[3] It is plausible that the corresponding oxime complexes could exhibit similar or even enhanced biological effects.

-

Antimicrobial and Antiviral Agents: Metal complexes often exhibit enhanced antimicrobial and antiviral activity compared to the free ligands. This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membranes of microorganisms. Given the known biological activities of 1-indanone derivatives, their metal complexes are worthy of investigation as novel antimicrobial and antiviral agents.[4]

5.2. In Catalysis:

-

Oxidation Catalysis: Metal-oxime complexes have been shown to be effective catalysts for various oxidation reactions. The metal center can act as a redox-active site, while the ligand can modulate its catalytic activity and selectivity.

-

Cross-Coupling Reactions: Palladium-oxime complexes have been successfully employed as catalysts in important carbon-carbon bond-forming reactions, such as the Heck and Suzuki couplings.[5] The 1-indanone oxime ligand could provide a unique steric and electronic environment around the palladium center, potentially leading to highly efficient and selective catalysts.

Conclusion and Future Perspectives

1-indanone oxime is a readily accessible and highly versatile ligand that holds considerable promise in the field of coordination chemistry. Its ability to form stable complexes with a variety of metal ions, combined with the inherent biological relevance of the 1-indanone scaffold, makes it an attractive building block for the design of novel therapeutic agents and catalysts.

While the coordination chemistry of 1-indanone oxime itself is an area that warrants more extensive investigation, the foundational principles and protocols outlined in this guide provide a solid starting point for researchers. Future work should focus on the systematic synthesis and characterization of a broader range of 1-indanone oxime-metal complexes, followed by a thorough evaluation of their biological and catalytic activities. Such studies are poised to unlock the full potential of this intriguing ligand and contribute to the development of new and innovative metal-based technologies.

References

-

PrepChem. (n.d.). Synthesis of 1-indanone oxime. Retrieved from [Link]

- Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity.

- Demir, I., & Pekacar, A. I. (2007). Synthesis and Characterization of Transition Metal Complexes of Oxime. Asian Journal of Chemistry, 19(3), 1919-1924.

- Kowol, C. R., et al. (2011). Synthesis, structural characterization, and pro-apoptotic activity of 1-indanone thiosemicarbazone platinum(II) and palladium(II) complexes: potential as antileukemic agents. ChemMedChem, 6(8), 1507-1517.

- Giles, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.

- Chakravorty, A. (1974). Structural chemistry of transition metal complexes of oximes.

- Hernández-Lemus, E., et al. (2011). Synthesis, structural characterization, and pro-apoptotic activity of 1-indanone thiosemicarbazone platinum(II) and palladium(II) complexes: potential as antileukemic agents. ChemMedChem, 6(8), 1507-1517.

- Iyer, S. (2021). Oxime ligands: Organometallic synthesis and catalysis.

- Tokuyama, H., et al. (2011). PREPARATION OF 1-INDANONE OXIME. Organic Syntheses, 88, 282.

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

- Gup, R., & Giziroglu, E. (2011). The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands. Molecules, 16(12), 10556-10566.

- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Oxime-derived palladium complexes as very efficient catalysts for the Heck–Mizoroki reaction. Tetrahedron, 58(16), 3245-3252.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Synthesis, structural characterization, and pro-apoptotic activity of 1-indanone thiosemicarbazone platinum(II) and palladium(II) complexes: potential as antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging the 1-Indanone Oxime Scaffold for the Development of Novel Enzyme Inhibitors

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the 1-indanone oxime scaffold in the design and synthesis of potent enzyme inhibitors.

Abstract

The 1-indanone core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1][2] The introduction of an oxime functionality at the 1-position creates 1-indanone oxime, a versatile chemical intermediate that significantly expands the potential for developing targeted enzyme inhibitors. The oxime group not only offers a key vector for chemical modification and derivatization but also provides crucial hydrogen bonding and coordination capabilities for direct interaction with enzyme active sites. This guide provides a comprehensive overview of the synthesis of 1-indanone oxime and its strategic application in the development of enzyme inhibitors, with a detailed case study on Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in immuno-oncology. We present detailed, field-tested protocols for synthesis, characterization, and biological evaluation, underpinned by the scientific rationale for each experimental choice to empower researchers in their drug discovery efforts.

Section 1: Synthesis and Characterization of the Core Scaffold: 1-Indanone Oxime

Scientific Rationale: The journey to a potent enzyme inhibitor begins with the robust synthesis of a high-quality starting material. 1-Indanone oxime serves as this critical linchpin. The synthesis involves a straightforward condensation reaction between 1-indanone and a hydroxylamine salt.[3][4] This reaction is efficient and introduces the N-OH moiety, which is essential for subsequent derivatization or for acting as a pharmacophore itself. The oxime can exist as (E) and (Z) isomers, and while often used as a mixture, their separation can be critical for structure-activity relationship (SAR) studies, as the geometry can dictate binding orientation within an enzyme's active site.[3][5]

Protocol 1.1: Synthesis of 1-Indanone Oxime

This protocol details the synthesis of 1-indanone oxime from 1-indanone and hydroxylamine hydrochloride. The procedure is adapted from established methods and is designed for high yield and purity.[3][4]

Materials:

-

1-Indanone (>99%)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 98%)

-

Potassium carbonate (K₂CO₃) or Pyridine

-

Ethanol or Methanol

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-indanone (e.g., 10.0 g, 75.7 mmol) and ethanol (100 mL). Stir until the 1-indanone is fully dissolved.

-

Reagent Addition: Add hydroxylamine hydrochloride (e.g., 8.3 g, 119.2 mmol, ~1.6 eq) and potassium carbonate (e.g., 16.4 g, 119.2 mmol, ~1.6 eq) to the solution. Causality Note: Potassium carbonate acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free base to react with the ketone. An excess ensures the reaction goes to completion.

-

Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate mobile phase. The reaction is typically complete within 1-3 hours.[3][4] The disappearance of the 1-indanone spot (Rf ≈ 0.39) and the appearance of the product spot(s) (Rf ≈ 0.33 for the (E)-isomer) indicates completion.[3]

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Stir vigorously.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with 50 mL of ethyl acetate.

-

Combine all organic extracts.

-

-

Washing and Drying: Wash the combined organic layer with 100 mL of brine. Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product is often a white to off-white solid of sufficient purity. For higher purity, recrystallization from methanol or an ethanol/water mixture can be performed.[4] This yields 1-indanone oxime as a mixture of (E) and (Z) isomers.

Protocol 1.2: Characterization of 1-Indanone Oxime

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

-

Thin Layer Chromatography (TLC):

-

Mobile Phase: Hexanes/Ethyl Acetate (3:1).

-

Visualization: UV lamp (254 nm) and a potassium permanganate or ceric ammonium molybdate stain.

-

Expected Results: (E)-1-indanone oxime: Rf ≈ 0.33; (Z)-1-indanone oxime: Rf ≈ 0.17.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: CDCl₃.

-

¹H NMR: Expect characteristic peaks for the aromatic protons (7.2-7.7 ppm) and the two methylene groups of the indanone ring (~2.9-3.1 ppm). The oxime OH proton often appears as a broad singlet.[3]

-

¹³C NMR: Expect signals for the oxime carbon (C=NOH) around 164 ppm and other aromatic and aliphatic carbons.[3]

-

-

Melting Point: The mixed isomers will have a broader melting range. The pure (E)-isomer melts at 146.5-150.0 °C.[3]

Section 2: Application Case Study: 1-Indanone Derivatives as IDO1 Inhibitors

Background & Scientific Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6][7] In the context of cancer, tumor cells and surrounding immune cells can upregulate IDO1 expression.[8] This creates an immunosuppressive microenvironment through two primary mechanisms:

-

Tryptophan Depletion: Deprives effector T cells of this essential amino acid, leading to their inactivation (anergy) and apoptosis.

-

Kynurenine Accumulation: The metabolic products, particularly kynurenine, actively promote the differentiation and recruitment of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.[6]

Therefore, inhibiting IDO1 is a highly validated therapeutic strategy to "release the brakes" on the immune system, allowing it to recognize and eliminate cancer cells. The 1-indanone scaffold has been identified through structure-based virtual screening as a novel and promising starting point for the development of potent IDO1 inhibitors.[9] Subsequent studies have confirmed a direct interaction between 1-indanone derivatives and the IDO1 protein, validating its potential.[9]

Protocol 2.1: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol provides a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human IDO1. The assay measures the production of N-formylkynurenine, which is then converted to kynurenine for colorimetric detection.

Materials:

-

Recombinant Human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant/cofactor)

-

Methylene blue (cofactor)

-

Catalase

-

Potassium phosphate buffer (e.g., 50 mM, pH 6.5)

-

Test compounds (1-indanone oxime derivatives) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate and plate reader (480 nm absorbance)

Step-by-Step Procedure:

-

Reagent Preparation: Prepare a reaction buffer containing potassium phosphate, L-tryptophan (e.g., 400 µM), ascorbic acid (e.g., 20 mM), methylene blue (e.g., 20 µM), and catalase (e.g., 200 U/mL).

-

Compound Plating: Serially dilute the test compounds in DMSO and then add a small volume (e.g., 1 µL) to the wells of a 96-well plate to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Addition: Add the IDO1 enzyme (e.g., 50 nM final concentration) to all wells except the "no enzyme" control.

-

Reaction Initiation & Incubation: Initiate the reaction by adding the reaction buffer to all wells. The final reaction volume is typically 100-200 µL. Incubate the plate at 37°C for 15-60 minutes. Causality Note: The incubation time should be optimized to ensure the reaction is in the linear range for the "no inhibitor" control.

-

Reaction Termination: Stop the reaction by adding TCA to a final concentration of 3% (w/v). This precipitates the enzyme. Centrifuge the plate to pellet the precipitated protein.

-

Kynurenine Conversion & Detection:

-

Transfer the supernatant to a new 96-well plate.

-

Incubate the supernatant at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Add an equal volume of Ehrlich's reagent to each well. A yellow color will develop.

-

Incubate for 10 minutes at room temperature.

-

-

Data Acquisition: Read the absorbance at 480 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from "no enzyme" wells).

-

Normalize the data to the "no inhibitor" control (100% activity) and background (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2.2: Cellular IDO1 Activity Assay

This protocol validates the findings from the enzymatic assay in a more physiologically relevant context, assessing the compound's ability to penetrate cells and inhibit IDO1.

Materials:

-

HeLa cells or other suitable cell line (e.g., SW-480)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human interferon-gamma (IFN-γ)

-

Test compounds

-

Reagents for kynurenine detection as described in Protocol 2.1

Step-by-Step Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density that allows them to reach ~80% confluency on the day of the experiment.

-

IDO1 Induction: The next day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Causality Note: IDO1 is an interferon-stimulated gene; this step is crucial for ensuring the target enzyme is present at detectable levels.[8]

-

Compound Treatment: After 24-48 hours of induction, treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate for another 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant for kynurenine analysis.

-

Kynurenine Measurement: Analyze the kynurenine concentration in the supernatant using the TCA precipitation and Ehrlich's reagent method described in Protocol 2.1 (steps 5-7).

-

Data Analysis: Calculate the cellular IC₅₀ value as described in Protocol 2.1. It is also advisable to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure the observed reduction in kynurenine is due to IDO1 inhibition and not cell death.

Data Presentation: Summarizing Inhibitor Potency

Quantitative data from these assays should be tabulated for clear comparison and SAR analysis.

| Compound ID | Modification on 1-Indanone Oxime Core | Enzymatic IC₅₀ (nM) [IDO1] | Cellular IC₅₀ (nM) [HeLa] |

| 1 | Unsubstituted (Parent) | 15,200 | >50,000 |

| 2a | 5-Fluoro | 8,500 | 25,000 |

| 2b | 5-Chloro | 4,300 | 12,000 |

| 3 | O-benzyl ether | 950 | 3,100 |

| 4 | O-(4-fluorobenzyl) ether | 120 | 450 |

Table 1: Hypothetical data for a series of 1-indanone oxime derivatives, demonstrating how SAR can be systematically explored.

Section 3: Broader Applications & Future Directions

While IDO1 presents a compelling case study, the 1-indanone oxime scaffold is not limited to this target. Its structural rigidity and synthetic tractability make it an excellent starting point for inhibitors of other enzymes, particularly in the field of neurodegenerative diseases.[10]

-

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition: Derivatives of 1-indanone have shown potent activity against both MAO-A and MAO-B, as well as AChE.[10][11] Inhibition of these enzymes is a key strategy in managing diseases like Alzheimer's and Parkinson's. The oxime moiety can be further functionalized to target specific residues within the active sites of these enzymes.

-

Other Biological Activities: Research has also demonstrated the potential of 1-indanone oxime derivatives as antiviral agents against various plant viruses[12] and as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory responses.[13]

Future research should focus on:

-

Multipronged SAR Studies: Systematically modifying the aromatic ring, the five-membered ring, and the oxime group to build a comprehensive understanding of how structural changes affect potency and selectivity.

-

In Silico Modeling: Employing molecular docking and dynamic simulations to predict binding modes and guide the rational design of next-generation inhibitors.[9][14]

-

Pharmacokinetic Optimization: Evaluating and improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have suitable characteristics for in vivo efficacy.[9]

Conclusion

1-Indanone oxime is a powerful and versatile scaffold for modern drug discovery. Its straightforward synthesis and amenability to chemical modification provide a robust platform for developing potent and selective enzyme inhibitors. As demonstrated with the IDO1 case study, a logical, protocol-driven approach—combining rational design, chemical synthesis, and rigorous biological evaluation—can efficiently advance hit compounds toward viable clinical candidates. This guide provides the foundational knowledge and practical methodologies for researchers to successfully leverage this valuable chemical entity in their own enzyme inhibitor development programs.

References

-

PrepChem. (n.d.). Synthesis of 1-indanone oxime. Retrieved from [Link]

- Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.

- PubMed. (2023). Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus. Pest Management Science.

- PubMed. (2017). Identification and preliminary structure-activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3214-3219.

- SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society.

- Kwiecień, H., & Goszczyńska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Royal Society of Chemistry. (2017). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 8(3), 485-505.

- Rout, S. K., & Dinda, B. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(45), 8847-8869.

- Frontiers Media. (2022). Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors. Frontiers in Chemistry, 10, 966345.

-

Organic Syntheses. (n.d.). 1-Indanone oxime. Retrieved from [Link]

- PubMed. (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. CNS & Neurological Disorders - Drug Targets, 20(7), 674-690.

- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.

- Google Patents. (2007). US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.

- Zhai, L., Spranger, S., & Munn, D. H. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery, 13(10), 921–930.

- Frontiers Media. (2021). Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Frontiers in Chemistry, 9, 688533.

-

Mahidol University. (n.d.). An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]

- 5. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and preliminary structure-activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors [frontiersin.org]

- 14. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenation of 1-Indanone Oxime to 1-Aminoindan

Executive Summary

The catalytic hydrogenation of 1-indanone oxime to 1-aminoindan is a critical step in the synthesis of Rasagiline (Azilect®), a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson’s disease. While the transformation appears straightforward, it is plagued by chemoselectivity issues—specifically the formation of secondary amine dimers (bis-1-indanylamine) and the hydrolysis of the oxime back to the ketone.

This Application Note provides two field-validated protocols to overcome these challenges:

-

Method A (Raney Nickel/Ammonia): A cost-effective, direct route utilizing ammonia to suppress dimerization.

-

Method B (Pd/C with Acetic Anhydride): A high-purity route involving in situ protection, ideal for GMP environments requiring minimal impurity profiles.

Mechanistic Insight & Challenge Analysis

The reduction of oximes to primary amines proceeds via an imine intermediate.[1] The critical failure mode in this synthesis is the condensation of the newly formed primary amine with the intermediate imine , leading to a secondary amine (dimer).

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. To maximize yield of the Primary Amine (Target), the "Dimerization Loop" must be suppressed.

Figure 1: Reaction network showing the competitive formation of secondary amine dimers.[2] High selectivity requires interrupting the interaction between the Primary Amine and the Imine.[3]

Critical Process Parameters (CPP)

| Parameter | Impact on Process | Optimal Range |

| Catalyst Type | Defines activity and side-product profile. Pd/C is active but prone to dimerization without additives. Raney Ni is selective in basic media. | Raney Ni (W-2/W-4) or 5-10% Pd/C |

| Solvent System | Methanol/Ethanol are standard. Ammonia is critical in Method A to suppress dimers. | MeOH + NH3 (7M or saturated) |

| Pressure | Higher pressure favors rapid reduction of the imine, reducing its lifetime and chance to dimerize. | 3 – 10 bar (45 – 145 psi) |

| Temperature | Elevated temp increases rate but promotes hydrolysis and thermal instability of the oxime. | 25°C – 50°C |

Experimental Protocols

Method A: Raney Nickel Hydrogenation (Direct Route)

Best for: Large-scale synthesis where cost is a driver and high-pressure equipment is available.

Safety Warning: Raney Nickel is pyrophoric when dry. Always handle under water or solvent. Never let the catalyst dry out in air.

Reagents:

-

1-Indanone Oxime (10.0 g, 68 mmol)

-

Raney Nickel (approx.[4][5][6] 2.0 g wet slurry, washed with MeOH)

-

Methanol (100 mL)

-

Ammonia (gas or 7N solution in MeOH)

Protocol:

-

Catalyst Preparation: Wash the Raney Nickel slurry (under water) three times with absolute methanol to remove water. Decant carefully.

-

Loading: Transfer the oxime (10.0 g) into a high-pressure hydrogenation autoclave (e.g., Parr reactor). Add the methanol (100 mL).

-

Ammonia Addition: Add 7N Ammonia in Methanol (20 mL) OR saturate the solution with anhydrous ammonia gas for 5 minutes.

-

Note: The presence of excess ammonia is the critical control point to prevent secondary amine formation.

-

-

Catalyst Addition: Carefully add the washed Raney Nickel slurry to the reactor.

-

Hydrogenation:

-

Seal the reactor and purge 3x with Nitrogen (N2).

-

Purge 3x with Hydrogen (H2).

-

Pressurize to 5 bar (75 psi) .

-

Heat to 45°C with vigorous stirring (1000 rpm).

-

-

Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

-

Workup:

-

Cool to room temperature.[1][4][7] Vent H2 and purge with N2.

-

Filter the catalyst through a Celite pad (keep wet!).

-

Concentrate the filtrate under reduced pressure to yield crude 1-aminoindan.

-

Purification: Acid-base extraction (dissolve in toluene, extract into aq. HCl, basify aq. layer with NaOH, extract back to toluene) yields high-purity amine.

-

Method B: Pd/C with Acetic Anhydride (High Purity / Trapping)

Best for: GMP synthesis requiring strict impurity control. This method traps the amine as an acetamide, preventing dimerization completely.

Reagents:

-

1-Indanone Oxime (10.0 g)

-

10% Pd/C (1.0 g, 50% water wet)

-

Acetic Anhydride (3.0 equiv)

-

Acetic Acid (glacial, 50 mL)

-

Hydrolysis Reagents: HCl (6N), NaOH.

Protocol:

-

Acylation/Reduction:

-

Charge 1-Indanone Oxime, Acetic Acid, and Acetic Anhydride into the reactor.

-

Add 10% Pd/C catalyst.

-

Hydrogenate at 3 bar (45 psi) and 25°C for 6 hours.

-

Mechanism:[1][8][6][9] The oxime is reduced to the amine, which is immediately acetylated by

to form N-(1-indanyl)acetamide . This non-nucleophilic species cannot react with the imine, eliminating dimer formation.

-

-

Filtration: Filter off the Pd/C catalyst.

-

Hydrolysis (Deprotection):

-

Add 6N HCl (50 mL) to the filtrate.

-

Reflux at 90°C for 4 hours to cleave the acetyl group.

-

-

Isolation:

Analytical Quality Control

HPLC Method for Purity Assessment:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: Acetonitrile[10]

-

Gradient: 5% B to 90% B over 20 min.

-

-

Detection: UV at 210 nm and 254 nm.

-

Retention Time Markers:

-

1-Indanone (Hydrolysis impurity): ~Early elution

-

1-Aminoindan (Target): ~Mid elution

-

Bis-1-indanylamine (Dimer): ~Late elution (highly lipophilic)

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Dimer Content (>5%) | Insufficient Ammonia (Method A) or slow hydrogenation rate. | Increase NH3 concentration. Increase H2 pressure and stirring speed to consume imine faster. |

| High Ketone Content | Hydrolysis of oxime by water in solvent. | Ensure solvents are dry (anhydrous MeOH). Avoid high temperatures (>50°C). |

| Incomplete Conversion | Catalyst poisoning or insufficient H2 mass transfer. | Check catalyst quality. Ensure reactor agitation is vigorous (gas-liquid mass transfer limit). |

| Exotherm | Runaway hydrogenation. | Safety Critical: Control H2 addition rate. Use cooling jacket. Monitor temp closely during initiation. |

References

-

Teva Pharmaceutical Industries Ltd. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1. Link

-

Adger, B. M., et al. (1989). Process for the preparation of aminoindanes. U.S. Patent 4,833,273. Link

-

Organic Syntheses. (1947). Hydrogenation of Raney Nickel Catalysts (General Procedures). Coll. Vol. 3, p. 181. Link

-

Teva Pharmaceutical Industries Ltd. (2013). Synthesis of Rasagiline Mesylate. CN103804200A. Link

-

Karno, R. (2017).[8][11] Catalytic Hydrogenation of Amino Acids. University of Maine Honors Thesis. Link

Sources

- 1. scholar.utc.edu [scholar.utc.edu]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. EP2657221A1 - Preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]

- 11. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

Troubleshooting & Optimization

improving the yield and purity of 1-Indanone oxime synthesis

Answering the call for enhanced operational excellence in pharmaceutical and chemical synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive guide to optimizing the synthesis of 1-Indanone Oxime. As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common challenges in yield and purity.

This document is structured as a dynamic troubleshooting resource. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that every experimental choice is understood and every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 1-indanone oxime, providing the essential knowledge base for troubleshooting and optimization.

1. What is the primary reaction for synthesizing 1-indanone oxime?

The most common and efficient method for synthesizing 1-indanone oxime is the condensation reaction between 1-indanone and hydroxylamine.[1] Typically, hydroxylamine hydrochloride (NH₂OH·HCl) is used as the hydroxylamine source, which requires a base to liberate the free hydroxylamine nucleophile.[2][3]

The overall reaction is as follows:

1-Indanone + Hydroxylamine → 1-Indanone Oxime + Water

2. What is the reaction mechanism for oxime formation?

The reaction proceeds via a nucleophilic addition-elimination mechanism, analogous to imine formation.[4]

-

Step 1: Nucleophilic Attack. The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-indanone. This forms a tetrahedral intermediate called a carbinolamine.[5]

-

Step 2: Proton Transfer. A proton is transferred from the nitrogen atom to the oxygen atom. This is often facilitated by the solvent or other base/acid species in the mixture. This step converts the hydroxyl group into a good leaving group (water).

-

Step 3: Dehydration. The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N) and yielding the final oxime product.[1]